Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH
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Overview
Description
The compound Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is a synthetic peptide composed of nine amino acids: acetylated methionine, aspartic acid, arginine, valine, leucine, serine, arginine, tyrosine, and a hydroxyl group at the C-terminus. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and consistency. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used for amino acid substitution.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as in drug development and disease treatment.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH depends on its specific sequence and structure. It can interact with various molecular targets, such as enzymes, receptors, and other proteins, to modulate biological processes. The pathways involved may include signal transduction, gene expression regulation, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Asp-Arg-Val-Tyr-Ile-His-Pro-Phe: A peptide with a similar sequence but lacking the acetylated methionine and serine residues.
Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2: Another synthetic peptide with different amino acid composition and sequence.
Uniqueness
Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH is unique due to its specific sequence and the presence of an acetylated methionine residue. This modification can influence its stability, solubility, and biological activity, making it distinct from other peptides.
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H76N14O14S/c1-23(2)19-31(40(69)59-34(22-61)42(71)55-28(9-7-16-51-45(47)48)37(66)58-33(44(73)74)20-26-11-13-27(63)14-12-26)57-43(72)36(24(3)4)60-39(68)29(10-8-17-52-46(49)50)54-41(70)32(21-35(64)65)56-38(67)30(15-18-75-6)53-25(5)62/h11-14,23-24,28-34,36,61,63H,7-10,15-22H2,1-6H3,(H,53,62)(H,54,70)(H,55,71)(H,56,67)(H,57,72)(H,58,66)(H,59,69)(H,60,68)(H,64,65)(H,73,74)(H4,47,48,51)(H4,49,50,52)/t28-,29-,30-,31-,32-,33-,34-,36-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCLEKCYMGHRJJ-QTRQOAAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H76N14O14S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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